(2S)-2-(5-Chloro-3,4-difluorophenyl)pyrrolidine is a chemical compound with significant interest in medicinal chemistry and drug development. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. The compound is characterized by its specific stereochemistry and halogenated phenyl group, which contribute to its potential pharmacological properties.
The synthesis of (2S)-2-(5-Chloro-3,4-difluorophenyl)pyrrolidine typically begins with commercially available starting materials such as 3-chloro-4,5-difluoroaniline and (S)-pyrrolidine-2-carboxylic acid. These precursors are crucial for constructing the desired pyrrolidine framework with the appropriate substitutions on the phenyl ring.
This compound can be classified as a halogenated pyrrolidine derivative. It is notable for its chirality, specifically the (2S) configuration, which is essential for its biological activity. The presence of chlorine and fluorine atoms in the phenyl group enhances its lipophilicity and may influence its interaction with biological targets.
The synthesis of (2S)-2-(5-Chloro-3,4-difluorophenyl)pyrrolidine generally involves several key steps:
In industrial settings, optimized reaction conditions are employed to enhance yield and purity. This may include:
The molecular formula of (2S)-2-(5-Chloro-3,4-difluorophenyl)pyrrolidine is , with a molecular weight of 217.64 g/mol. Its structural representation includes a pyrrolidine ring bonded to a chlorinated and difluorinated phenyl group.
Property | Value |
---|---|
Molecular Formula | C10H10ClF2N |
Molecular Weight | 217.64 g/mol |
IUPAC Name | (2S)-2-(5-chloro-3,4-difluorophenyl)pyrrolidine |
InChI | InChI=1S/C10H10ClF2N/c11-7-4-6(5-8(12)10(7)13)9-2-1-3-14-9/h4-5,9,14H,1-3H2/t9-/m0/s1 |
InChI Key | KWORTINNVLSBOK-VIFPVBQESA-N |
Isomeric SMILES | C1CC@HC2=CC(=C(C(=C2)Cl)F)F |
(S)-2-(5-Chloro-3,4-difluorophenyl)pyrrolidine can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for (2S)-2-(5-Chloro-3,4-difluorophenyl)pyrrolidine is primarily studied in the context of its potential biological effects. The compound may interact with specific receptors or enzymes due to the presence of halogen atoms that enhance binding affinity and specificity.
Research indicates that halogenated compounds often exhibit unique pharmacokinetic properties that can affect their absorption, distribution, metabolism, and excretion profiles in biological systems. This suggests that (2S)-2-(5-Chloro-3,4-difluorophenyl)pyrrolidine could play a role in modulating biological pathways relevant to drug development .
The compound is expected to have moderate solubility in organic solvents due to its lipophilic character imparted by the chlorinated and difluorinated phenyl group.
The presence of reactive halogen atoms allows for further chemical modifications, making it a versatile building block in organic synthesis.
(S)-2-(5-Chloro-3,4-difluorophenyl)pyrrolidine has several scientific applications:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: